![molecular formula C21H11N3 B14215436 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-40-3](/img/structure/B14215436.png)
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, connected to a phenyl ring through an ethynyl linkage. The phenyl ring is further connected to a benzonitrile group via another ethynyl linkage. This intricate structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or nucleophile-substituted products.
科学的研究の応用
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The ethynyl linkages provide rigidity to the molecule, allowing it to fit into specific binding sites with high affinity. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but with a formyl group instead of a pyrazine ring.
2-({2-[(Phenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound lacks the pyrazine ring, making it less complex.
Uniqueness
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. This makes it more versatile in various applications, particularly in fields requiring specific molecular interactions and stability .
特性
CAS番号 |
823227-40-3 |
|---|---|
分子式 |
C21H11N3 |
分子量 |
305.3 g/mol |
IUPAC名 |
2-[2-[2-(2-pyrazin-2-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11N3/c22-15-20-8-4-3-7-19(20)10-9-17-5-1-2-6-18(17)11-12-21-16-23-13-14-24-21/h1-8,13-14,16H |
InChIキー |
RQCNWOKFTVJQBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


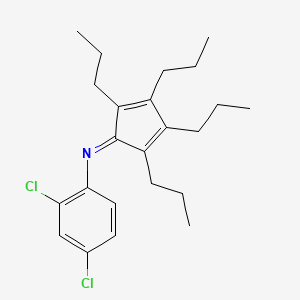
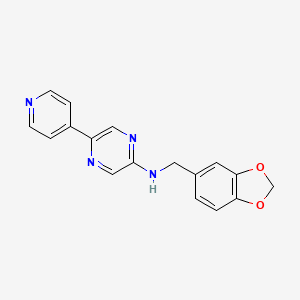
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
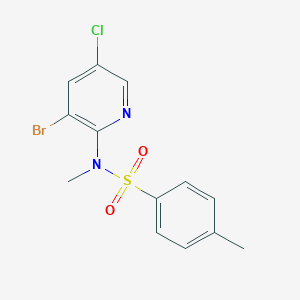
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
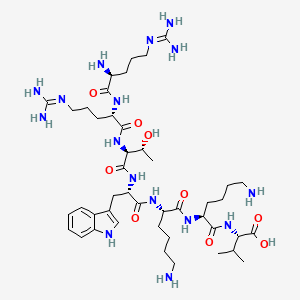
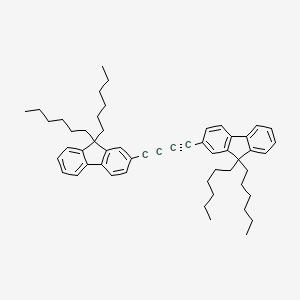
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
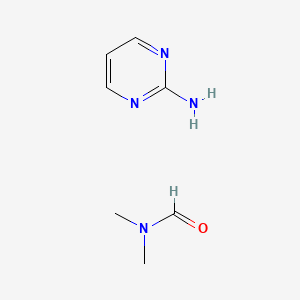
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
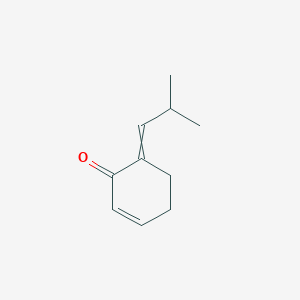
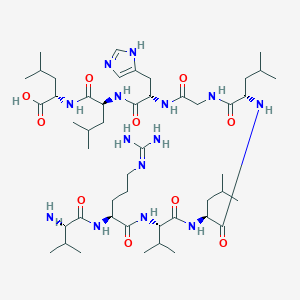
![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
